trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide
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Overview
Description
trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide: is a bioactive chemical compound with the molecular formula C15H28IN2+ and a molar mass of 363.31 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide typically involves the reaction of 3-(p-TRIMETHYLAMMONIOPHENYL)PROPYL)TRIMETHYL with iodine under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete reaction and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: In biological research, it is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: In medicine, it is investigated for its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: In the industrial sector, this compound is used in the production of various chemical products and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide involves its interaction with specific molecular targets and pathways within cells. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- AMMONIUM, (3-(p-TRIMETHYLAMMONIOPHENYL)PROPYL)TRIMETHYL-, DIBROMIDE
- AMMONIUM, (3-(p-TRIMETHYLAMMONIOPHENYL)PROPYL)TRIMETHYL-, DICHLORIDE
Uniqueness: Compared to similar compounds, trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide is unique due to its specific iodine content, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications.
Properties
CAS No. |
63951-23-5 |
---|---|
Molecular Formula |
C15H28I2N2 |
Molecular Weight |
490.2 g/mol |
IUPAC Name |
trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide |
InChI |
InChI=1S/C15H28N2.2HI/c1-16(2,3)13-7-8-14-9-11-15(12-10-14)17(4,5)6;;/h9-12H,7-8,13H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
YIGNINFAAFTVJS-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ammonium, (3-(p-trimethylammoniophenyl)propyl)trimethyl-, diiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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